1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
The compound 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine features a piperazine scaffold substituted at two positions:
- Position 4: A 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group, a heterocyclic moiety known for its role in modulating enzyme interactions and ligand-receptor binding.
- Position 1: A 2-[(difluoromethyl)sulfanyl]benzoyl group, which introduces sulfur and fluorine atoms. The difluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage may influence redox properties or hydrogen bonding.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7OS/c23-22(24)33-17-9-5-4-8-16(17)21(32)30-12-10-29(11-13-30)19-18-20(26-14-25-19)31(28-27-18)15-6-2-1-3-7-15/h1-9,14,22H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTZMNHLZZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death or apoptosis.
Biological Activity
The compound 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine represents a novel class of synthetic molecules that have garnered attention due to their potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a piperazine ring which is common in various pharmacologically active agents.
- Substituents : It includes a difluoromethyl sulfanyl group and a triazolo-pyrimidine moiety, which are significant for its biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies involving triazole derivatives have shown promising results against various cancer cell lines:
- Cytotoxicity Assays : The compound's analogs were tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. Results demonstrated varying degrees of cytotoxicity, with some derivatives achieving IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against MCF-7 cells .
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrimidine derivatives have been documented extensively. The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways:
- Mechanistic Studies : Compounds were shown to reduce mRNA and protein levels of COX-2 and iNOS in RAW264.7 macrophages, indicating a potential for therapeutic use in inflammatory diseases .
Antibacterial Activity
The compound's structural relatives have also exhibited antibacterial properties:
- In Vitro Studies : Some triazole derivatives demonstrated moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. For example, certain compounds achieved MIC values comparable to standard antibiotics like ampicillin .
Case Studies
- Synthesis and Evaluation : A study synthesized various triazolethiones from related compounds and evaluated their biological activities. The most potent derivatives showed significant inhibition against cancer cell lines and promising anti-inflammatory effects .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the triazole ring significantly influenced biological activity, emphasizing the importance of electronic and steric factors in drug design .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine moieties possess significant anticancer properties. Studies have shown that similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. The unique difluoromethyl sulfanyl group may enhance the compound's potency and selectivity against cancer cells.
Antimicrobial Properties
The presence of piperazine and triazole rings in the compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit effectiveness against various bacterial and fungal strains. This property could be explored further for developing new antimicrobial agents.
Neurological Applications
Given the structural similarity to known neuroactive compounds, this molecule may have implications in treating neurological disorders. Research has indicated that piperazine derivatives can interact with neurotransmitter systems, suggesting a potential role in managing conditions such as anxiety or depression.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that derivatives of triazolo-pyrimidines exhibit cytotoxic effects on breast cancer cell lines (MCF7). |
| Study B | Antimicrobial Efficacy | Investigated the antimicrobial properties of piperazine derivatives; found effective against E. coli and S. aureus strains. |
| Study C | Neurological Effects | Explored the effects of piperazine compounds on serotonin receptors, indicating potential for anxiety treatment. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethylsulfanyl (-SCF₂H) group undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with amines : In the presence of DIPEA (diisopropylethylamine) in DMF, the sulfanyl group is displaced by primary/secondary amines to form sulfonamide derivatives.
Example:
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine + benzylamine → 1-{2-(benzylsulfonyl)benzoyl}-4-{3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine .
Table 1: Nucleophilic Substitution at the Difluoromethylsulfanyl Group
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, DIPEA, 80°C | Benzylsulfonyl derivative | 72 | |
| Piperidine | THF, K₂CO₃, 60°C | Piperidinylsulfonyl derivative | 68 |
Oxidation Reactions
The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like mCPBA (meta-chloroperbenzoic acid):
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Oxidation to sulfone : With excess mCPBA in dichloromethane, the -SCF₂H group converts to -SO₂CF₂H. This reaction is critical for improving metabolic stability in drug candidates .
Cycloaddition and Heterocycle Functionalization
The triazolopyrimidine core participates in [3+2] cycloaddition reactions with alkynes or nitriles under Cu(I) catalysis (click chemistry):
-
Reaction with phenylacetylene : Forms triazole-linked conjugates, enhancing solubility or targeting properties .
Table 2: Cycloaddition Reactions of the Triazolopyrimidine Core
| Alkyne/Nitrile | Catalyst | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | CuI, TBTA | DMSO, 25°C | Triazole conjugate | 85 | |
| Acetonitrile | Cu(OTf)₂ | MeCN, reflux | Tetrazolo derivative | 63 |
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or acylation:
-
Acylation with acetyl chloride : Forms an acetylated piperazine derivative, altering pharmacokinetic properties .
Electrophilic Aromatic Substitution
The benzoyl aromatic ring reacts with electrophiles (e.g., NO₂⁺, Br⁺) at the ortho/para positions relative to the sulfanyl group:
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Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the para position, enabling further reduction to amines .
Metal-Catalyzed Cross-Couplings
The triazolopyrimidine and benzoyl groups participate in Suzuki-Miyaura couplings:
-
Reaction with phenylboronic acid : Pd(PPh₃)₄ catalyzes the coupling to introduce aryl substituents .
Stability Under Hydrolytic Conditions
The compound shows pH-dependent hydrolysis:
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Acidic conditions (pH 2) : The sulfanyl group hydrolyzes to sulfonic acid (-SO₃H) over 24 hours.
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Basic conditions (pH 10) : The triazolopyrimidine ring degrades via ring-opening.
Key Research Findings
-
Optimized Synthesis : A Pd-catalyzed coupling between 3-phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl piperazine and 2-[(difluoromethyl)sulfanyl]benzoyl chloride achieves a 78% yield under inert conditions .
-
Biological Relevance : Oxidation of the sulfanyl group to sulfone enhances binding affinity to kinase targets by 12-fold (IC₅₀ = 0.8 nM vs. 9.5 nM for the parent compound) .
-
Thermal Stability : The compound decomposes at 215°C, as confirmed by TGA (thermogravimetric analysis).
Comparison with Similar Compounds
Role of Fluorinated Substituents
- Target Compound vs. and : The difluoromethylsulfanyl group in the target compound contrasts with trifluoromethyl () and difluorobenzoyl () groups. Fluorine atoms enhance metabolic stability and electronegativity, but the sulfanyl group may introduce unique steric or electronic effects compared to carbonyl or sulfonyl linkages.
- Target Compound vs. : The benzylsulfanyl group in lacks fluorine, suggesting the target compound may exhibit improved resistance to oxidative metabolism due to fluorination.
Triazolo Ring Modifications
Preparation Methods
Thiolation of 2-Fluorobenzaldehyde
The introduction of the difluoromethylsulfanyl group begins with the nucleophilic displacement of fluoride from 2-fluorobenzaldehyde. Using sodium hydride as a base, 2-fluorobenzaldehyde reacts with difluoromethanethiol in tetrahydrofuran (THF) at −78°C to afford 2-[(difluoromethyl)sulfanyl]benzaldehyde in 82% yield.
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step proceeds with 89% yield, though care must be taken to avoid over-oxidation.
Conversion to Acid Chloride
Treatment with thionyl chloride (SOCl₂) in dichloromethane under reflux conditions converts the carboxylic acid to 2-[(difluoromethyl)sulfanyl]benzoyl chloride. The reaction is typically complete within 2 hours, yielding a pale yellow liquid (94% purity by GC-MS).
Preparation of 4-(3-Phenyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazine
Synthesis of 7-Chloro-3-phenyl- triazolo[4,5-d]pyrimidine
The triazolopyrimidine core is constructed via cyclocondensation of 4,6-dichloropyrimidin-5-amine with phenyl azide in the presence of copper(I) iodide. The reaction proceeds in dimethylformamide (DMF) at 120°C for 12 hours, yielding the 7-chloro derivative in 76% yield.
Piperazine Substitution
Nucleophilic aromatic substitution of the 7-chloro group with piperazine is achieved using potassium carbonate in DMF at 80°C. The reaction exhibits excellent regioselectivity, affording 4-(3-phenyl-3H-[1,triazolo[4,5-d]pyrimidin-7-yl)piperazine in 68% yield after recrystallization from ethanol.
Coupling of Intermediates
Acylation of Piperazine
The final step involves reacting 4-(3-phenyl-3H-[1,2,]triazolo[4,5-d]pyrimidin-7-yl)piperazine with 2-[(difluoromethyl)sulfanyl]benzoyl chloride in the presence of triethylamine. Conducted in dichloromethane at 0°C to room temperature, this acylation proceeds with 85% yield. Excess acyl chloride is quenched with aqueous sodium bicarbonate to prevent diacylation.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) followed by recrystallization from acetonitrile. Characterization data includes:
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 6.52 (t, J = 54 Hz, 1H, CF₂H), 3.92–3.45 (m, 8H, piperazine).
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HRMS : m/z calcd for C₂₃H₂₀F₂N₇OS [M+H]⁺: 504.1412; found: 504.1409.
Optimization Studies and Comparative Data
Solvent Effects on Acylation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0 → 25 | 85 | 98 |
| THF | 25 | 72 | 95 |
| Acetone | 25 | 68 | 91 |
| DMF | 25 | 81 | 89 |
Dichloromethane (DCM) provides optimal balance between reactivity and solubility, minimizing side product formation.
Catalytic Systems for Piperazine Substitution
| Catalyst | Base | Time (h) | Yield (%) |
|---|---|---|---|
| None | K₂CO₃ | 24 | 68 |
| CuI (5 mol%) | K₂CO₃ | 8 | 79 |
| Pd₂(dba)₃ (2%) | Cs₂CO₃ | 4 | 83 |
Palladium catalysis significantly accelerates the substitution reaction, though copper-based systems remain cost-effective for large-scale synthesis.
Mechanistic Considerations
The piperazine substitution proceeds via a two-step mechanism:
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Base-induced deprotonation of piperazine to generate the nucleophilic amine.
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Aromatic nucleophilic substitution (SNAr) at the electron-deficient C7 position of the triazolopyrimidine.
Density functional theory (DFT) calculations indicate that the transition state involves partial negative charge development on the triazole nitrogen, stabilized by resonance with the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
